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Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640 Get Quote

Spectroscopic Comparison: 1-Methoxypiperidin-
4-one and Its Precursors
A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 1-Methoxypiperidin-4-
one, a key heterocyclic scaffold in medicinal chemistry, with its common precursors: 4-

piperidone and 1-hydroxy-4-piperidone. The following sections present a comparative analysis

of their spectral data, detailed experimental protocols for their synthesis and characterization,

and a visualization of the synthetic pathway. This information is intended to aid researchers in

identifying and characterizing these compounds, thereby facilitating drug discovery and

development processes.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (Infrared, 1H NMR, 13C NMR, and

Mass Spectrometry) for 4-piperidone, 1-hydroxy-4-piperidone, and 1-methoxypiperidin-4-one.

These data are essential for the structural elucidation and purity assessment of these

compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm-1)

4-Piperidone ~3350 (N-H stretch), ~1715 (C=O stretch)[1]

1-Hydroxy-4-piperidone ~3400 (O-H stretch), ~1710 (C=O stretch)

1-Methoxypiperidin-4-one
~2950 (C-H stretch), ~1720 (C=O stretch),

~1050 (C-O stretch)

Table 2: 1H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound
Methylene Protons
(α to N)

Methylene Protons
(β to N)

Other Signals

4-Piperidone ~3.1 (t) ~2.5 (t) ~2.2 (s, N-H)

1-Hydroxy-4-

piperidone
~3.2 (m) ~2.6 (m) ~8.5 (s, N-OH)

1-Methoxypiperidin-4-

one
~3.3 (m) ~2.7 (m) ~3.8 (s, O-CH3)

Table 3: 13C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound
Carbonyl
Carbon (C=O)

Methylene
Carbon (α to
N)

Methylene
Carbon (β to
N)

Other Signals

4-Piperidone ~208 ~45 ~41 -

1-Hydroxy-4-

piperidone
~206 ~55 ~39 -

1-

Methoxypiperidin

-4-one

~205 ~54 ~38 ~65 (O-CH3)

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]+ Key Fragmentation Peaks

4-Piperidone 99[2] 70, 56, 42

1-Hydroxy-4-piperidone 115 98, 70, 57

1-Methoxypiperidin-4-one 129 114, 98, 70, 57

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 1-
methoxypiperidin-4-one and its precursors are provided below.

Synthesis of 4-Piperidone Hydrochloride
4-Piperidone is commercially available, often as its hydrochloride salt. For syntheses requiring

the free base, the hydrochloride salt can be neutralized.

Synthesis of 1-Hydroxy-4-piperidone
N-Hydroxylation of 4-piperidone can be achieved using an oxidizing agent such as meta-

chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Protocol using m-CPBA:

Dissolve 4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or

chloroform.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled solution

of 4-piperidone.

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 1-hydroxy-4-

piperidone.

Synthesis of 1-Methoxypiperidin-4-one
N-Alkylation of 1-hydroxy-4-piperidone with a methylating agent yields 1-methoxypiperidin-4-
one.

Protocol for Methylation:

Dissolve 1-hydroxy-4-piperidone (1 equivalent) in a suitable polar aprotic solvent such as

dimethylformamide (DMF) or tetrahydrofuran (THF).

Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2

equivalents), to the solution at 0 °C to deprotonate the hydroxylamine.

Stir the mixture for 30 minutes at 0 °C.

Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1

equivalents), dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by TLC.

Quench the reaction by carefully adding water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-
methoxypiperidin-4-one.

Spectroscopic Analysis
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Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared

(FTIR) spectrometer using thin films on NaCl plates or as KBr pellets.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra are recorded

on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl3) or dimethyl

sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or

electrospray ionization (ESI) mass spectrometer.

Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from the precursor 4-piperidone to the final

product 1-methoxypiperidin-4-one.

4-Piperidone 1-Hydroxy-4-piperidone

 N-Hydroxylation
(e.g., m-CPBA) 1-Methoxypiperidin-4-one

 N-Methylation
(e.g., CH3I, Base)

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Piperidone to 1-Methoxypiperidin-4-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b179640#spectroscopic-comparison-of-1-
methoxypiperidin-4-one-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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